N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide
Overview
Description
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the amide bond: This step involves the reaction of 3-methylphenylamine with a suitable carboxylic acid derivative to form the amide bond.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor reaction kinetics in real-time .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1-{[4-(3,4-difluorophenoxy)-phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide: A compound with a similar piperidine and phenyl structure.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: A compound with a similar phenyl-amino structure.
Uniqueness
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a piperidine and substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-7-5-8-18(15-17)25-23(28)20-16-19(26-24(29)22-9-6-14-30-22)10-11-21(20)27-12-3-2-4-13-27/h5-11,14-16H,2-4,12-13H2,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYSGXXCYOLSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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